molecular formula C19H18Cl4O3 B12585844 2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL CAS No. 651034-75-2

2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL

Cat. No.: B12585844
CAS No.: 651034-75-2
M. Wt: 436.1 g/mol
InChI Key: LJOOWGYWYAGFBI-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It belongs to the xanthene family, characterized by a tricyclic aromatic structure. The presence of multiple chlorine atoms and a hydroxyhexyl group makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL typically involves multiple steps, starting with the chlorination of xanthene derivatives The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the chlorine atoms, leading to dechlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products

The major products formed from these reactions include various substituted xanthene derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its xanthene core.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and hydroxyhexyl group enable it to form strong interactions with biological macromolecules, potentially inhibiting or modifying their functions. The xanthene core may also contribute to its ability to generate reactive oxygen species, leading to oxidative stress in target cells.

Comparison with Similar Compounds

Similar Compounds

    2,3,6,7-Tetrachloro-9H-xanthene: Lacks the hydroxyhexyl group, making it less versatile in certain applications.

    9-(6-Hydroxyhexyl)-9H-xanthene:

Uniqueness

2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL stands out due to its combination of chlorine atoms and a hydroxyhexyl group, providing a unique set of chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry.

Properties

CAS No.

651034-75-2

Molecular Formula

C19H18Cl4O3

Molecular Weight

436.1 g/mol

IUPAC Name

2,3,6,7-tetrachloro-9-(6-hydroxyhexyl)xanthen-9-ol

InChI

InChI=1S/C19H18Cl4O3/c20-13-7-11-17(9-15(13)22)26-18-10-16(23)14(21)8-12(18)19(11,25)5-3-1-2-4-6-24/h7-10,24-25H,1-6H2

InChI Key

LJOOWGYWYAGFBI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3C2(CCCCCCO)O)Cl)Cl

Origin of Product

United States

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